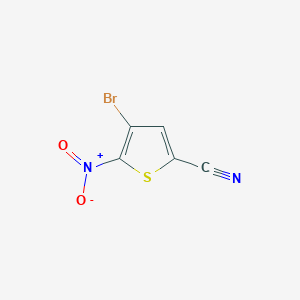

4-Bromo-5-nitro-thiophene-2-carbonitrile

Vue d'ensemble

Description

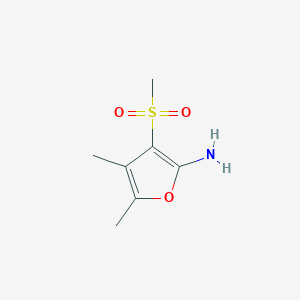

“4-Bromo-5-nitro-thiophene-2-carbonitrile” is a chemical compound with the molecular weight of 233.05 . It is a powder at room temperature .

Physical And Chemical Properties Analysis

“4-Bromo-5-nitro-thiophene-2-carbonitrile” is a powder at room temperature with a melting point of 84-85 degrees Celsius .Applications De Recherche Scientifique

Synthesis Applications

Synthesis of Analogues : The compound has been utilized in synthesizing analogues like 5′-(4-cyanophenyl)-2,2′-bifuran-5-carbonitrile, involving steps like Stille coupling, oxime formation, and Suzuki coupling (Ismail, 2006).

1,3-Dipolar Cycloaddition Reactions : Thiophenecarbonitrile N-Oxides, including derivatives of 4-Bromo-5-nitro-thiophene-2-carbonitrile, participate in 1,3-dipolar cycloaddition reactions with dipolarophiles to form Δ2-isoxazolines and isoxazoles (Iwakura et al., 1968).

Studying Substituent Effects : Used in research to understand the transmission of substituent effects in systems with bonds of different orders, specifically in thiophen rings (Spinelli et al., 1972).

Chemical Properties Analysis

Vibrational Spectra and DFT Simulations : Analysis of vibrational spectra and DFT (Density Functional Theory) simulations of thiophene derivatives including 4-Bromo-5-nitro-thiophene-2-carbonitrile. These analyses help in understanding molecular structures and electronic properties (Balakit et al., 2017).

Aromatic Nucleophilic Substitution Studies : Examining the reactions of 3-bromo-2-nitrobenzo[b]thiophene with amines provides insights into novel aromatic nucleophilic substitution processes with rearrangement potential (Guerrera et al., 1995).

Use in Selective Receptors : Derivatives of 4-Bromo-5-nitro-thiophene-2-carbonitrile have been used in synthesizing selective receptors for heavy metal cations, showcasing their potential in environmental and analytical chemistry (Tabakci et al., 2013).

Molecular Structure and Interaction Analysis

Conformational Polymorphism Analysis : Solid-state NMR and electronic structure calculations have been employed to analyze molecular structure in polymorphic forms of thiophenecarbonitrile derivatives, which aids in understanding the influence of molecular conformation on chemical properties (Smith et al., 2006).

Hammett Relationship Application : The compound has been used in studies applying the Hammett relationship, a method to correlate reaction rates with substituent electronic properties, in thiophen derivatives (Spinelli et al., 1972).

Spectroscopic Analysis : The compound has been subjected to spectroscopic analysis to study structural features and optical properties, essential in materials science and photophysics (Jukić et al., 2010).

Electronic and Optical Applications

Electrochromic Device Application : Functionalized thiophenes including derivatives of 4-Bromo-5-nitro-thiophene-2-carbonitrile have been used in electrochromic devices due to their optical properties and stability in conducting states (Cihaner & Önal, 2007).

Solvatochromic Behavior Study : Research into the solvatochromic behavior of bithiophene carbonitrile derivatives, important in understanding their photophysical properties in different solvent environments (Dappour et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

Thiophene derivatives, which include this compound, are known to exhibit a variety of biological effects . They have been studied for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s worth noting that thiophene derivatives are often involved in interactions with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-nitro-thiophene-2-carbonitrile. For instance, storage conditions can affect the stability of the compound . .

Propriétés

IUPAC Name |

4-bromo-5-nitrothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrN2O2S/c6-4-1-3(2-7)11-5(4)8(9)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIYTPLNDQYIBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-nitrothiophene-2-carbonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole](/img/structure/B2477709.png)

![Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B2477711.png)

![1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea](/img/structure/B2477713.png)

![1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2477714.png)

![N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2477719.png)

![(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2477720.png)

![Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2477722.png)

![3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(2-methylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2477724.png)